molecular formula C28H21N3O3S2 B316803 ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B316803
M. Wt: 511.6 g/mol
InChI Key: BPCBQPQNGDTEHU-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea and subsequent reactions to introduce the phenyl and thienyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s antiviral, anti-inflammatory, and anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other indole derivatives and thiazolopyrimidine compounds. Similar compounds include:

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1H-indol-3-ylmethylidene)-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21N3O3S2/c1-2-34-27(33)23-24(17-9-4-3-5-10-17)30-28-31(25(23)21-13-8-14-35-21)26(32)22(36-28)15-18-16-29-20-12-7-6-11-19(18)20/h3-16,25,29H,2H2,1H3/b22-15-

InChI Key

BPCBQPQNGDTEHU-JCMHNJIXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S2)C6=CC=CC=C6

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6

Origin of Product

United States

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